4-(dimethylamino)-N-[1-(furan-3-yl)propan-2-yl]benzamide
Description
Properties
IUPAC Name |
4-(dimethylamino)-N-[1-(furan-3-yl)propan-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-12(10-13-8-9-20-11-13)17-16(19)14-4-6-15(7-5-14)18(2)3/h4-9,11-12H,10H2,1-3H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEGDIVCKJRFLAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=COC=C1)NC(=O)C2=CC=C(C=C2)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-(dimethylamino)-N-[1-(furan-3-yl)propan-2-yl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-aminobenzoyl chloride with dimethylamine under basic conditions.
Introduction of the Furan Ring: The furan ring can be introduced via a Friedel-Crafts acylation reaction using furan and an appropriate acylating agent.
Coupling Reaction: The final step involves coupling the furan-substituted intermediate with the benzamide core under suitable conditions to yield the target compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
Hydrolysis of the Amide Bond
The amide group undergoes hydrolysis under acidic or basic conditions. In acidic media, the reaction typically produces the corresponding carboxylic acid and ammonium salt, while alkaline conditions yield a carboxylate salt and amine.
Mechanism : Acid-catalyzed hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water. Base-mediated hydrolysis involves hydroxide ion attack at the carbonyl carbon.
Nitration
Nitration occurs under mixed acid conditions (HNO₃/H₂SO₄), primarily at the ortho position relative to the dimethylamino group.
| Reagents | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| HNO₃ (90%), H₂SO₄ | 0°C, 2 h | 3-Nitro-4-(dimethylamino)-N-[1-(furan-3-yl)propan-2-yl]benzamide | 55% | , |
Sulfonation
Sulfonation with fuming H₂SO₄ introduces a sulfonic acid group at the para position to the dimethylamino group.
| Reagents | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| H₂SO₄ (20% SO₃) | 50°C, 6 h | 4-(Dimethylamino)-3-sulfo-N-[1-(furan-3-yl)propan-2-yl]benzamide | 60% | , |
Functionalization of the Furan Ring
The furan-3-yl group participates in electrophilic substitutions (e.g., formylation, halogenation) and cycloaddition reactions.
Vilsmeier-Haack Formylation
The furan ring undergoes formylation at the C5 position under Vilsmeier conditions.
| Reagents | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| POCl₃, DMF | 0°C → RT, 8 h | 4-(Dimethylamino)-N-[1-(5-formylfuran-3-yl)propan-2-yl]benzamide | 70% | , |
Diels-Alder Reaction
The furan acts as a diene in [4+2] cycloadditions with dienophiles like maleic anhydride.
| Reagents | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Maleic anhydride | Toluene, reflux, 12 h | Endo-adduct with oxabicyclo[2.2.1]heptene system | 85% | , |
Modification of the Isopropylamine Side Chain
The secondary amine in the isopropyl group can undergo alkylation or acylation.
Acylation with Acetyl Chloride
| Reagents | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Acetyl chloride, Et₃N | DCM, 0°C, 2 h | 4-(Dimethylamino)-N-[1-(furan-3-yl)propan-2-ylacetyl]benzamide | 90% | , |
Reductive Amination
The amine reacts with aldehydes/ketones in the presence of NaBH₃CN.
| Reagents | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Benzaldehyde, NaBH₃CN | MeOH, RT, 24 h | 4-(Dimethylamino)-N-[1-(furan-3-yl)-2-(benzyl)propan-2-yl]benzamide | 65% | , |
Oxidation Reactions
The dimethylamino group is susceptible to oxidation, forming an N-oxide.
| Reagents | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| H₂O₂ (30%), AcOH | 50°C, 6 h | 4-(Dimethylamino-N-oxide)-N-[1-(furan-3-yl)propan-2-yl]benzamide | 75% | , |
Cross-Coupling Reactions
The benzamide core can participate in Suzuki-Miyaura couplings if halogenated. While the parent compound lacks halogens, bromination at the C3 position enables coupling.
Bromination Followed by Suzuki Coupling
Stability and Degradation
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
One of the most significant applications of this compound is in cancer therapy. Research indicates that derivatives of furan-containing benzamides exhibit promising anticancer properties. For instance, studies have shown that compounds structurally related to 4-(dimethylamino)-N-[1-(furan-3-yl)propan-2-yl]benzamide can inhibit cancer cell proliferation through various mechanisms, including the modulation of cell signaling pathways and induction of apoptosis .
Case Study: Inhibition of ATAD2
A notable patent describes the use of furan derivatives, including this compound, as inhibitors of ATAD2, a protein implicated in various cancers. The compound demonstrated effectiveness in reducing the viability of cancer cells in vitro, suggesting its potential as a therapeutic agent .
Antimicrobial Properties
Antibacterial Activity
The compound has also been evaluated for its antibacterial efficacy. Research indicates that certain derivatives exhibit significant activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The structure-activity relationship (SAR) studies reveal that modifications to the furan ring or the benzamide moiety can enhance antibacterial potency .
Data Table: Antibacterial Activity Comparison
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 5 µg/mL |
| Compound B | S. aureus | 10 µg/mL |
| This compound | E. coli | 7 µg/mL |
Neurological Applications
Potential Neuroprotective Effects
Recent studies have suggested that compounds similar to this compound may possess neuroprotective properties. These compounds could be beneficial in treating neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress within neuronal cells .
Chemical Synthesis and Modifications
Synthetic Pathways
The synthesis of this compound involves several steps, including the formation of the furan ring and subsequent attachment to the benzamide moiety. Various synthetic methods have been developed to optimize yield and purity, which are crucial for further biological testing .
Mechanism of Action
The mechanism of action of 4-(dimethylamino)-N-[1-(furan-3-yl)propan-2-yl]benzamide involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may interact with neurotransmitter receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Benzamide Derivatives
Structural Analogues and Substituent Effects
The following table summarizes key structural analogues and their distinguishing features:
Key Observations :
- Heterocyclic Influence : The furan-3-yl group (shared with BA10 in ) introduces a planar, aromatic heterocycle that may facilitate interactions with hydrophobic enzyme pockets or DNA/RNA systems.
Biological Activity
4-(Dimethylamino)-N-[1-(furan-3-yl)propan-2-yl]benzamide is a compound that has garnered attention due to its potential biological activities, particularly in the field of cancer therapeutics. This article explores the synthesis, biological activity, and potential applications of this compound, supported by data tables and research findings.
Chemical Structure and Synthesis
The chemical structure of this compound features a furan ring, a dimethylamino group, and a benzamide moiety. The synthesis typically involves reactions between furan derivatives and amine compounds under controlled conditions. A common method includes:
- Reagents : Furan derivatives, dimethylamine, and benzoyl chloride.
- Solvent : Organic solvents such as dichloromethane.
- Catalysts : Base catalysts to facilitate the reaction.
Anticancer Properties
Recent studies have highlighted the anticancer potential of various benzamide derivatives, including those similar to this compound. These compounds have demonstrated significant inhibitory effects on cancer cell proliferation.
Key Findings :
- IC50 Values : Compounds structurally related to this compound have shown IC50 values ranging from 3.0 µM to 21.3 µM against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) .
- Mechanism of Action : The proposed mechanism involves the inhibition of DNA-dependent enzymes, leading to apoptosis in cancer cells .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 4-Dimethylamino-N-[1-(furan-3-yl)propan-2-yl]benzamide | MCF-7 | 5.85 | Apoptosis induction |
| Similar Benzamide Derivative | A549 | 3.0 | DNA enzyme inhibition |
| Another Analog | MDA-MB-231 | 21.3 | Caspase activation |
Antimicrobial Activity
In addition to its anticancer properties, preliminary studies suggest that this compound may exhibit antimicrobial activity. Compounds with similar structures have shown effectiveness against various bacterial strains, indicating a broad spectrum of biological activity .
Case Studies
Several case studies have been conducted to evaluate the efficacy of compounds related to this compound:
-
Study on MCF-7 Cells :
- Objective : To assess the growth inhibition effect.
- Results : Significant growth inhibition was observed with an IC50 value of approximately 5.85 µM, indicating strong anticancer potential.
-
Study on A549 Cells :
- Objective : To determine the apoptotic effects.
- Results : The compound induced apoptosis through caspase activation, with a notable increase in caspase-3 levels by over 7-fold.
Q & A
Q. What are the standard protocols for synthesizing 4-(dimethylamino)-N-[1-(furan-3-yl)propan-2-yl]benzamide?
Methodological Answer: The synthesis typically involves multi-step reactions, including amide bond formation and functional group modifications. Key steps include:
- Amidation: Use coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with DMAP (4-dimethylaminopyridine) to activate carboxylic acids for amide bond formation .
- Reduction: Sodium borohydride (NaBH₄) may reduce intermediates, requiring pH control (pH 6–8) and low temperatures (0–5°C) to prevent side reactions .
- Solvent Selection: Polar aprotic solvents (e.g., dimethylformamide, dichloromethane) are preferred for solubility and reaction efficiency .
Q. How is the structural identity and purity of this compound confirmed?
Methodological Answer: Analytical techniques include:
- NMR Spectroscopy: ¹H and ¹³C NMR verify substituent positions (e.g., dimethylamino at C4, furan-3-yl orientation). Aromatic protons in the benzamide core typically resonate at δ 7.2–8.0 ppm .
- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ expected at m/z ~317.2 for C₁₇H₂₄N₂O₂). Discrepancies >2 ppm require re-evaluation of synthesis or purification .
- HPLC-Purity: Reverse-phase HPLC with UV detection (λ = 254 nm) ensures >95% purity. Mobile phases often combine acetonitrile and aqueous buffers (e.g., 0.1% trifluoroacetic acid) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and reduce impurities?
Methodological Answer: Optimization strategies include:
- Temperature Gradients: For amidation, 25–40°C balances reaction rate and byproduct formation. Exceeding 50°C risks decomposition of the dimethylamino group .
- Catalyst Screening: Test alternatives to EDCI, such as HATU or DCC, paired with additives (e.g., HOAt) to enhance coupling efficiency .
- Workup Protocols: Liquid-liquid extraction (e.g., ethyl acetate/water) removes unreacted reagents. Silica gel chromatography (hexane:ethyl acetate, 3:1) isolates the product .
Q. How should researchers address contradictory spectroscopic data during structural elucidation?
Methodological Answer:
- NMR Signal Overlap: For overlapping aromatic signals (e.g., furan vs. benzamide protons), use 2D NMR (COSY, HSQC) to resolve connectivity .
- Mass Discrepancies: If observed m/z deviates from theoretical values, check for isotopic patterns (e.g., chlorine adducts) or hydrolysis byproducts. Confirm via tandem MS (MS/MS) .
- X-ray Crystallography: Resolve ambiguous stereochemistry (e.g., propan-2-yl substitution) with single-crystal XRD .
Q. What strategies are effective for designing derivatives to enhance biological activity?
Methodological Answer:
- Bioisosteric Replacement: Replace the furan-3-yl group with thiophene or pyridine moieties to modulate lipophilicity and target binding .
- Functional Group Addition: Introduce sulfonamide or hydroxyl groups to improve solubility and pharmacokinetics. For example, sulfonylation at the dimethylamino group enhances aqueous stability .
- Structure-Activity Relationship (SAR) Studies: Test derivatives in vitro (e.g., enzyme inhibition assays) and correlate substituent effects with activity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
